(10Z,12Z)-Hexadeca-10,12-dien-1-OL

Catalog No.
S13432871
CAS No.
M.F
C16H30O
M. Wt
238.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(10Z,12Z)-Hexadeca-10,12-dien-1-OL

Product Name

(10Z,12Z)-Hexadeca-10,12-dien-1-OL

IUPAC Name

(10Z,12Z)-hexadeca-10,12-dien-1-ol

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6-

InChI Key

CIVIWCVVOFNUST-RZSVFLSASA-N

Canonical SMILES

CCCC=CC=CCCCCCCCCCO

Isomeric SMILES

CCC/C=C\C=C/CCCCCCCCCO

(10Z,12Z)-Hexadeca-10,12-dien-1-OL, also known as hexadeca-10,12-dien-1-ol, is a long-chain unsaturated fatty alcohol characterized by a linear structure with two double bonds located at the 10th and 12th carbon atoms. Its molecular formula is C₁₆H₃₄O, and it possesses a hydroxyl functional group (-OH) at the terminal position. This compound is notable for its role as a pheromone in various insect species, particularly in the context of communication and mating behaviors.

The chemical reactivity of (10Z,12Z)-Hexadeca-10,12-dien-1-OL is primarily influenced by the presence of the hydroxyl group and the conjugated double bonds. Key reactions include:

  • Oxidation: The primary alcohol group can be oxidized to form aldehydes or further to carboxylic acids.
  • Esterification: Reacting with acids can yield esters, which are important in various industrial applications.
  • Hydrogenation: The double bonds can undergo hydrogenation to form saturated fatty alcohols.
  • Dehydration: Under acidic conditions, dehydration can lead to the formation of alkenes.

These reactions make (10Z,12Z)-Hexadeca-10,12-dien-1-OL versatile for synthetic chemistry and industrial applications .

(10Z,12Z)-Hexadeca-10,12-dien-1-OL has been identified as a significant pheromone component in several insect species. Its biological activity includes:

  • Attractant Properties: It plays a crucial role in attracting mates in species such as the persimmon fruit moth (Dichocrocis punctiferalis) and other related insects .
  • Behavioral Influence: The compound influences mating behaviors and reproductive success by mediating communication between individuals .

Research indicates that its structural characteristics contribute to its effectiveness as a pheromone, making it a subject of interest in entomological studies.

Several methods have been developed for synthesizing (10Z,12Z)-Hexadeca-10,12-dien-1-OL:

  • Natural Extraction: The compound can be extracted from natural sources such as insect pheromone glands.
  • Chemical Synthesis:
    • Starting Materials: Common precursors include fatty acids or fatty alcohols.
    • Reagents: Reactions may involve the use of catalysts and specific reagents to introduce double bonds and hydroxyl groups.
    • Example Reaction: A typical synthesis route involves the reduction of fatty acids followed by selective dehydrogenation to yield the desired diene structure .
  • Biotechnological Approaches: Recent advancements include using genetically modified microorganisms capable of biosynthesizing long-chain unsaturated fatty alcohols from simpler substrates .

(10Z,12Z)-Hexadeca-10,12-dien-1-OL has several applications across various fields:

  • Pheromone Production: Widely used in pest management as an attractant for trapping insects.
  • Flavor and Fragrance Industry: Employed for its pleasant odor profile in perfumes and food flavorings.
  • Biochemical Research: Utilized in studies examining insect behavior and communication mechanisms.

Studies on (10Z,12Z)-Hexadeca-10,12-dien-1-OL interactions primarily focus on its role as a pheromone. Research indicates that:

  • It interacts with specific receptors in target insects, triggering behavioral responses such as attraction or repulsion.
  • The effectiveness of this compound can vary based on concentration and environmental conditions .

Understanding these interactions is crucial for developing effective pest control strategies.

Several compounds share structural similarities with (10Z,12Z)-Hexadeca-10,12-dien-1-OL. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
(9Z)-HexadeceneContains one double bond at position 9Simpler structure; less biological activity
(11Z)-HexadecenalAldehyde form with one double bondMore reactive due to aldehyde functionality
(10E)-HexadeceneTrans configuration at position 10Different geometric isomer; varies in activity
(9E,11E)-HexadecadieneTwo trans double bondsLess effective as a pheromone compared to (10Z,12Z)
HexadecanolSaturated counterpartLacks unsaturation; different chemical properties

The uniqueness of (10Z,12Z)-Hexadeca-10,12-dien-1-OL lies in its specific configuration and dual unsaturation which significantly enhances its biological activity as a pheromone compared to its analogs.

XLogP3

5.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

238.229665576 g/mol

Monoisotopic Mass

238.229665576 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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